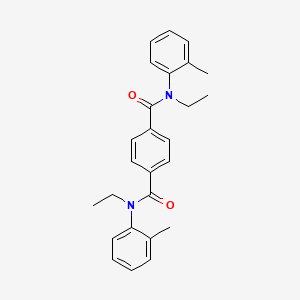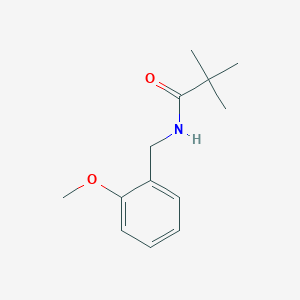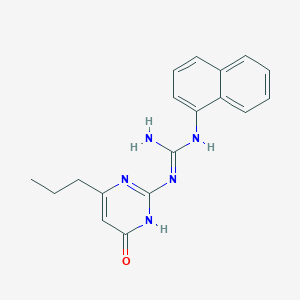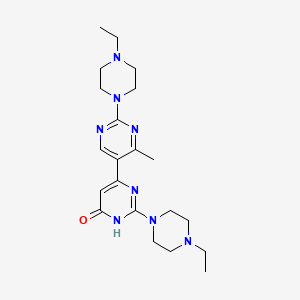![molecular formula C22H24N4O2 B6053599 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6053599.png)
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide, also known as DPA-714, is a novel ligand for the translocator protein 18 kDa (TSPO). This compound has gained significant attention in the field of medicinal chemistry due to its potential applications in various research areas. In
Mécanisme D'action
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide binds to TSPO, which is a transmembrane protein located on the outer mitochondrial membrane. TSPO is involved in the regulation of various cellular functions, including mitochondrial respiration, cholesterol transport, and apoptosis. The binding of this compound to TSPO leads to the modulation of these functions, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological and biochemical processes, including mitochondrial respiration, apoptosis, and inflammation. In addition, this compound has been shown to have neuroprotective effects, as it can prevent the loss of dopaminergic neurons in animal models of Parkinson's disease. This compound has also been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines in animal models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide has several advantages for lab experiments, including its high purity, stability, and specificity for TSPO. However, there are also some limitations to using this compound, including its high cost and limited availability. In addition, this compound has a short half-life, which can make it challenging to use in in vivo experiments.
Orientations Futures
There are several future directions for the use of 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide in scientific research. One area of interest is the development of TSPO-targeted therapies for the treatment of neurodegenerative diseases and cancer. Another area of interest is the development of new radiotracers for imaging of TSPO in the brain, which could lead to improved diagnosis and treatment of neurological disorders. Additionally, the use of this compound as a biomarker for the diagnosis and monitoring of inflammatory diseases is an area of active research. Overall, the potential applications of this compound in scientific research are vast, and further studies are needed to fully understand its therapeutic potential.
Méthodes De Synthèse
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide is synthesized by the reaction of 3-(diphenylmethyl)-1,2,4-oxadiazol-5-amine with 3-chloro-N-(3-chloro-4-fluorophenyl)-2-hydroxy-6-methylbenzamide in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high purity.
Applications De Recherche Scientifique
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide has shown potential applications in various research areas, including neuroscience, cancer research, and inflammation. In neuroscience, this compound is used as a radiotracer for imaging of TSPO in the brain, which is an important target for the diagnosis and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound is used as a tool for the development of TSPO-targeted therapies for the treatment of various types of cancer. Inflammation is another area where this compound has shown potential, as it can be used as a biomarker for the diagnosis and monitoring of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
1-[(3-benzhydryl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c23-21(27)18-12-7-13-26(14-18)15-19-24-22(25-28-19)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18,20H,7,12-15H2,(H2,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDLEXGWWZYMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-ethyl-2-pyridinyl)methyl]-2-(3-fluorophenyl)-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B6053521.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B6053534.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6053538.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6053539.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B6053547.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B6053558.png)
![N-(5-isoxazolylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6053565.png)

![2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6053580.png)


![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B6053609.png)


